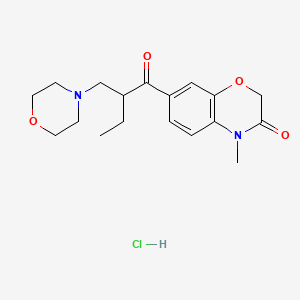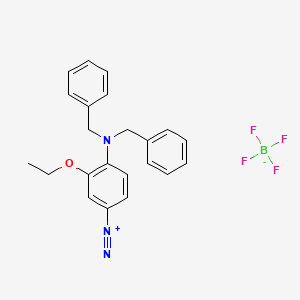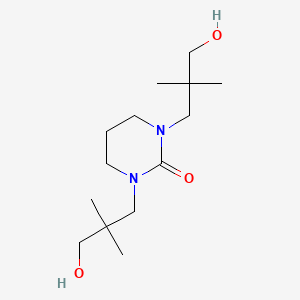
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidinone core with two hydroxy-dimethylpropyl groups attached, making it a subject of interest in both synthetic chemistry and applied research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency. Purification processes, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield diketones, while nucleophilic substitution can produce a variety of ether or ester derivatives.
Aplicaciones Científicas De Investigación
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy groups and pyrimidinone ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-4-one
- Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-6-one
Uniqueness
Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of two hydroxy-dimethylpropyl groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
71686-02-7 |
|---|---|
Fórmula molecular |
C14H28N2O3 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C14H28N2O3/c1-13(2,10-17)8-15-6-5-7-16(12(15)19)9-14(3,4)11-18/h17-18H,5-11H2,1-4H3 |
Clave InChI |
DIDLCHLFJFQPII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCCN(C1=O)CC(C)(C)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


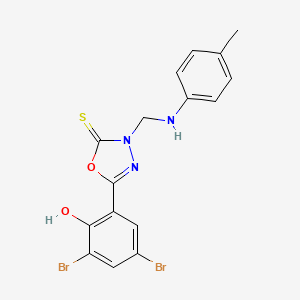
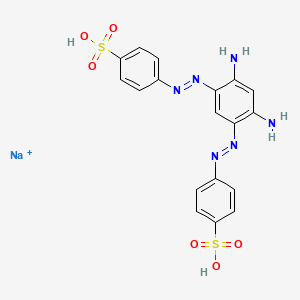
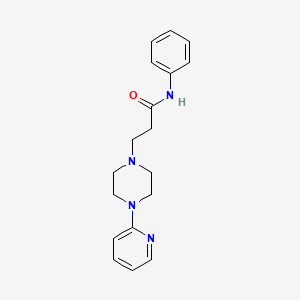

![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

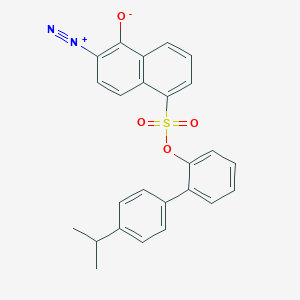
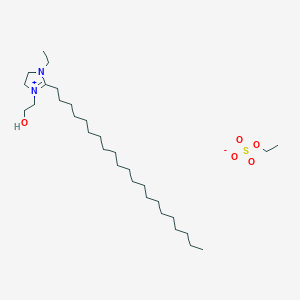
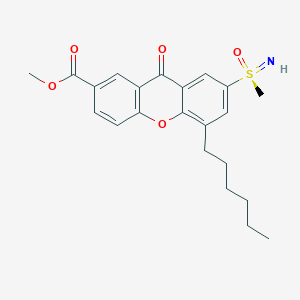

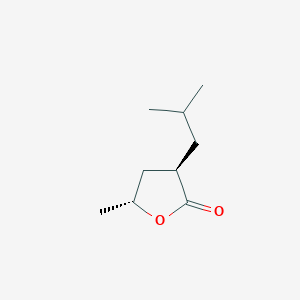
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
